molecular formula C11H14N2O2 B6266655 3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione CAS No. 1544567-32-9

3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione

Cat. No.: B6266655
CAS No.: 1544567-32-9
M. Wt: 206.2
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Description

3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H14N2O2 It is known for its unique structure, which includes a cyclopentyl group and a prop-2-yn-1-yl group attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione typically involves the reaction of cyclopentanone with propargylamine to form an intermediate, which is then cyclized with urea to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major products vary depending on the nucleophile used but can include azide derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, leading to changes in biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

    5,5-diphenylimidazolidine-2,4-dione: Known for its biological activities, including anti-inflammatory and antitumor properties.

    1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione: Studied for its potential use in click chemistry and as a pharmaceutical intermediate.

Uniqueness

3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance, affecting its reactivity and interaction with molecular targets.

Properties

CAS No.

1544567-32-9

Molecular Formula

C11H14N2O2

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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